1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18822657
InChI: InChI=1S/C11H7ClF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2
SMILES:
Molecular Formula: C11H7ClF6O3
Molecular Weight: 336.61 g/mol

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18822657

Molecular Formula: C11H7ClF6O3

Molecular Weight: 336.61 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C11H7ClF6O3
Molecular Weight 336.61 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one
Standard InChI InChI=1S/C11H7ClF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2
Standard InChI Key PTHPUMDMMSTTRT-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl

Introduction

Chemical Structure and Molecular Characteristics

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one (IUPAC name: 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one) is defined by its molecular formula C₁₁H₇ClF₆O₃ and a molecular weight of 336.61 g/mol. The structure comprises a central propan-2-one backbone substituted at the 3-position with a chlorine atom and attached to a phenyl ring bearing two trifluoromethoxy (-OCF₃) groups at the 3 and 5 positions (Figure 1).

Key Structural Features:

  • Trifluoromethoxy groups: These electron-withdrawing substituents enhance the compound’s lipophilicity and stabilize the aromatic ring through resonance and inductive effects.

  • Chloropropanone moiety: The chlorine atom at the 3-position and ketone group at the 2-position create a reactive site for nucleophilic substitutions and condensations.

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC₁₁H₇ClF₆O₃
Molecular Weight336.61 g/mol
IUPAC Name1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one
Canonical SMILESClCC(C(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)F

Synthesis and Preparation Strategies

The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves multi-step organic reactions, though detailed protocols remain sparingly documented in public literature. General methodologies inferred from analogous compounds include:

Step 1: Formation of the Trifluoromethoxy-Substituted Phenyl Ring

Physicochemical Properties

The compound’s properties are heavily influenced by its substituents:

Physical Properties:

  • Solubility: High solubility in organic solvents (e.g., DMSO, acetone) due to trifluoromethoxy groups; low aqueous solubility.

  • Melting Point: Estimated between 80–100°C based on analogs.

Chemical Properties:

  • Electrophilicity: The ketone and chlorine atoms render the compound susceptible to nucleophilic attack, enabling derivatization.

  • Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride (HF) and carbonyl byproducts.

Reactivity and Chemical Transformations

The chloropropanone group participates in diverse reactions:

Nucleophilic Substitution:

  • Chlorine Displacement: Reacts with amines (e.g., NH₃) to form β-ketoamines.

  • Grignard Reactions: Forms tertiary alcohols when treated with organomagnesium reagents.

Oxidation/Reduction:

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd) yields 3-chloropropanol derivatives.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionEthylamine, K₂CO₃, DMF3-Amino-1-(3,5-bis(trifluoromethoxy)phenyl)propan-2-one
Friedel-Crafts AlkylationToluene, AlCl₃Polyaromatic derivatives

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsKey Differences
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one-SCF₃ groupsHigher lipophilicity (logP +0.7)
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one-CF₃ groupsReduced steric hindrance

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